molecular formula C21H25F2N5O B5194156 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

Cat. No. B5194156
M. Wt: 401.5 g/mol
InChI Key: MQHPEESPEVEFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, also known as DF-MP-10, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is believed to exert its therapeutic effects through its interaction with various receptors in the brain, including dopamine receptors, serotonin receptors, and adenosine receptors. It has been found to act as a partial agonist at dopamine receptors and a full agonist at serotonin receptors. 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been shown to inhibit the activity of adenosine deaminase, an enzyme involved in the breakdown of adenosine.
Biochemical and Physiological Effects
2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and decreased anxiety. 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been found to reduce the levels of inflammatory cytokines, which can lead to decreased inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine in lab experiments is its high potency and selectivity for certain receptors, which allows for precise targeting of specific pathways. However, one limitation of using 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been studied for its potential use in the treatment of pain and inflammation. Further research is needed to fully understand the mechanisms of action of 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine and its potential therapeutic applications.

Synthesis Methods

2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine can be synthesized using a multi-step process involving the reaction of 2,6-difluorobenzoyl chloride with piperazine, followed by the reaction of the resulting product with 4-methyl-6-chloro-pyrimidine and 1-piperidine. The final product is obtained through purification and recrystallization.

Scientific Research Applications

2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipsychotic properties. 2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N5O/c1-15-14-18(26-8-3-2-4-9-26)25-21(24-15)28-12-10-27(11-13-28)20(29)19-16(22)6-5-7-17(19)23/h5-7,14H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHPEESPEVEFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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